molecular formula C16H25N3OS2 B2671269 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide CAS No. 1795484-36-4

2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Cat. No.: B2671269
CAS No.: 1795484-36-4
M. Wt: 339.52
InChI Key: AWCFRMFUKAATLB-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a cyclopentylthio group, a thiazolyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the reaction of the thiazole derivative with a piperidine derivative, often under reductive amination conditions.

    Attachment of the cyclopentylthio group: This is usually done through a nucleophilic substitution reaction, where a cyclopentylthiol reacts with an appropriate electrophilic intermediate.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thio group or to modify the piperidine ring.

    Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the thio group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thioacetamides.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The piperidine and thiazole rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Unique due to the combination of cyclopentylthio, thiazolyl, and piperidinyl groups.

    N-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide: Lacks the cyclopentylthio group.

    2-(cyclopentylthio)-N-(piperidin-3-yl)methyl)acetamide: Lacks the thiazolyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3OS2/c20-15(12-22-14-5-1-2-6-14)18-10-13-4-3-8-19(11-13)16-17-7-9-21-16/h7,9,13-14H,1-6,8,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCFRMFUKAATLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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